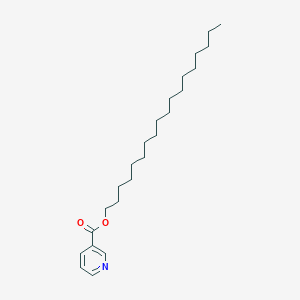
Octadecyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of nicotinic acid (vitamin B3) and is characterized by the presence of an octadecyl (C18) chain attached to the nicotinic acid moiety. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl nicotinate can be synthesized through the esterification of nicotinic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Nicotinic acid+Octadecanol→Octadecyl nicotinate+Water
The reaction is usually performed in an organic solvent, such as toluene, to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the reaction rate and selectivity. Additionally, purification steps, such as distillation and recrystallization, are used to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Octadecyl nicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to nicotinic acid and octadecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety, leading to the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Nicotinic acid and octadecanol.
Oxidation: Various oxidized derivatives of nicotinic acid.
Substitution: Different ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-conditioning properties
Mechanism of Action
The mechanism of action of octadecyl nicotinate involves its interaction with biological membranes due to its amphiphilic nature. The octadecyl chain allows the compound to integrate into lipid bilayers, while the nicotinic acid moiety can interact with various cellular receptors and enzymes. This dual functionality makes it useful in drug delivery and as a skin-conditioning agent .
Comparison with Similar Compounds
Similar Compounds
Chromium nicotinate: A compound where chromium is complexed with nicotinic acid, used primarily as a dietary supplement.
Nicotinamide: A derivative of nicotinic acid, widely used in skincare products for its anti-inflammatory and skin-brightening properties.
Inositol hexanicotinate: A form of nicotinic acid used as a dietary supplement for its slow-release properties.
Uniqueness
Octadecyl nicotinate is unique due to its long hydrophobic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in emulsions and drug delivery systems .
Properties
CAS No. |
33233-29-3 |
|---|---|
Molecular Formula |
C24H41NO2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
octadecyl pyridine-3-carboxylate |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-24(26)23-19-18-20-25-22-23/h18-20,22H,2-17,21H2,1H3 |
InChI Key |
LCMBGJRROPDVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


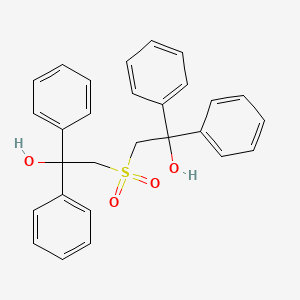
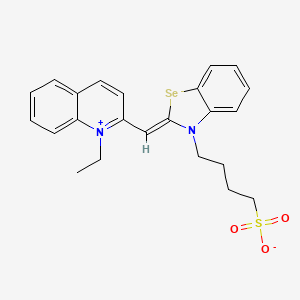
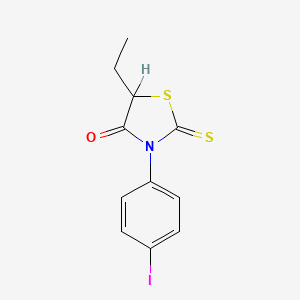
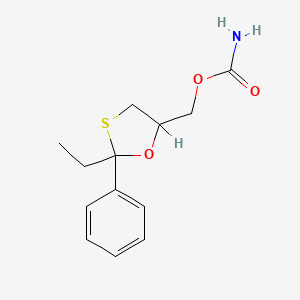
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
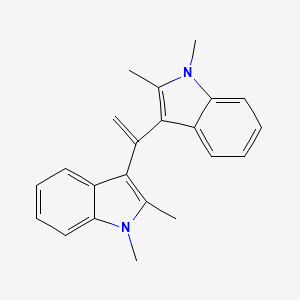
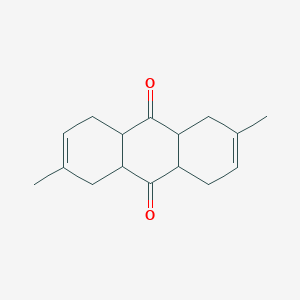
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
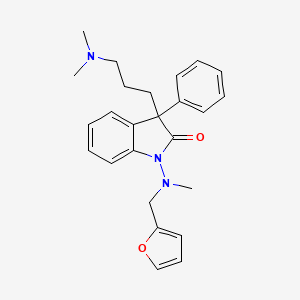
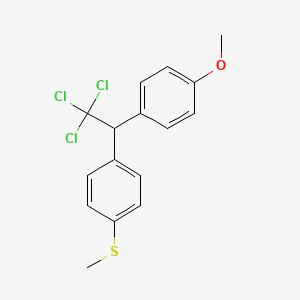
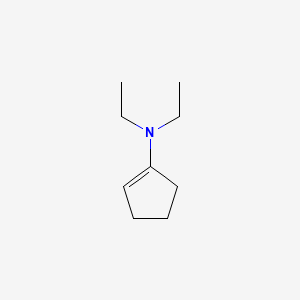
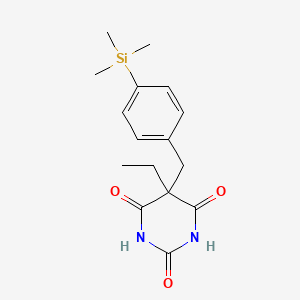
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)
